4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Catalog No.
S742135
CAS No.
14160-91-9
M.F
C6H4Cl2N2O
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

CAS Number

14160-91-9

Product Name

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3

InChI Key

DOMBYPXLCGLBRD-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)C=O)Cl

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)Cl

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2N2OC_6H_4Cl_2N_2O and a molecular weight of approximately 191.01 g/mol. It is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methyl group, along with an aldehyde functional group at the 5 position. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agriculture .

As mentioned earlier, there is no current information available on the specific biological activity or mechanism of action of 4,6-DCMP.

Due to the lack of specific data on 4,6-DCMP, it is advisable to handle it with caution assuming potential hazards:

  • Chlorine Substituents: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system.
  • Aldehyde Functionality: Aldehydes can be flammable and may react with other chemicals.

While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ].

Potential Research Areas

Given the structural similarities to other pyrimidine derivatives with established biological activities, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde could potentially be explored in various research areas, including:

  • Antimicrobial activity: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. Further research could investigate the potential of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde as an antimicrobial agent [].
  • Medicinal chemistry: The presence of the aldehyde functional group might allow for further chemical modifications, potentially leading to derivatives with specific biological activities relevant to medicinal chemistry research.

The chemical reactivity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be attributed to its electrophilic aldehyde group, which can participate in nucleophilic addition reactions. It may undergo:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols to form corresponding adducts.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles under appropriate conditions, leading to diverse derivatives.

The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves:

  • Chlorination of Pyrimidines: Starting from 2-methylpyrimidine, chlorination can occur at the 4 and 6 positions using chlorine gas or chlorinating agents.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used to convert the chlorinated pyrimidine into the corresponding carbaldehyde.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound .

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting microbial infections.
  • Agricultural Chemicals: The compound may also find use in developing agrochemicals due to its potential antifungal properties.
  • Research: It is utilized in studies exploring structure-activity relationships in medicinal chemistry .

Several compounds share structural similarities with 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehydeContains a methylthio group instead of methylExhibits different biological activities due to sulfur substitution
2-Amino-4,6-dichloropyrimidineLacks aldehyde functionalityPrimarily used as an intermediate in pharmaceuticals
4-Chloro-6-(trifluoromethyl)pyrimidineContains trifluoromethyl groupDisplays unique electronic properties affecting reactivity

The distinct presence of both chlorine and an aldehyde group in 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde contributes to its unique reactivity and potential applications compared to these similar compounds.

Phosphorus oxychloride (POCl₃) remains the cornerstone reagent for introducing chlorine atoms into pyrimidine systems. The reaction typically involves heating hydroxylated precursors with excess POCl₃ under solvent-free or low-solvent conditions. For 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, the chlorination targets the 4- and 6-hydroxyl groups of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Key advancements include the use of sealed reactors to minimize POCl₃ waste and enhance safety. In one protocol, equimolar POCl₃ and pyridine were heated at 140–160°C for 2 hours, achieving >90% yield with minimal byproducts. The solvent-free method reduces environmental impact and simplifies purification, as excess POCl₃ is avoided.

Mechanistic Insight:
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the conversion of hydroxyl groups to chlorides via intermediate phosphorodichloridic acid formation. Pyridine neutralizes HCl, preventing side reactions such as hydrolysis.

Novel Catalytic Systems for Regioselective Substitution

Regioselective chlorination remains challenging due to the pyrimidine ring’s electronic symmetry. Copper-catalyzed systems have emerged to direct substitutions to specific positions. For example, Cu(OAc)₂ with para-toluenesulfonyl chloride (TsCl) enables C2–H chlorination of indole-pyrimidine hybrids, achieving 70–92% yields.

Nickel-based catalysts (e.g., NiTiO₃/montmorillonite) further enhance selectivity in microwave-assisted reactions. These systems reduce reaction times to 5 minutes while maintaining >90% yield.

Table 1: Catalytic Systems for Regioselective Chlorination

CatalystSubstrateYield (%)SelectivityReference
Cu(OAc)₂Indole-pyrimidine hybrids70–92C2 position
NiTiO₃/K30Pyrimidine aldehydes88–95C5 position

Solvent Effects on Cyclization Efficiency During Pyrimidine Core Formation

Solvent choice critically influences cyclization and functional group stability. Polar aprotic solvents like dimethylformamide (DMF) optimize Vilsmeier–Haack formylation, yielding 61% of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. In contrast, nonpolar solvents (e.g., benzene) reduce yields to 48% due to poor solubility of intermediates.

Water as a solvent has been explored for its eco-friendly profile. Hydrochloric acid-mediated amination in water achieves faster reaction rates than in alcoholic solvents, though excessive acid promotes solvolysis.

Table 2: Solvent Impact on Pyrimidine Synthesis

SolventReaction TypeYield (%)Key Advantage
DMFVilsmeier–Haack formylation61High solubility
1,2-DichloroethaneChlorination50Moderate polarity
WaterAmination85–94Environmentally benign

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation accelerates reaction kinetics through uniform heating. A NiTiO₃/montmorillonite-catalyzed synthesis of 4-amino pyrimidines achieved 88–95% yields in 5 minutes, compared to 6 hours under conventional heating.

Key Parameters:

  • Power: 450 W optimizes energy transfer without degrading sensitive aldehyde groups.
  • Solvent: Ethanol or water enhances microwave absorption, reducing side reactions.

Case Study:
Microwave-assisted Knoevenagel condensation between aldehydes and malononitrile followed by cyclization with acetamidine yielded 2-methyl-4-amino-pyrimidine-5-carbonitriles in 92% yield.

Comparative Analysis of Triphosgene vs. Phosgene-Based Chlorination Protocols

Triphosgene (BTC) offers a safer alternative to phosgene (COCl₂) due to its solid state and controlled reactivity. In chlorinating aliphatic alcohols, triphosgene-pyridine systems achieve 85–95% yields with inversion of stereochemistry, whereas phosgene requires stringent temperature control.

Advantages of Triphosgene:

  • Reduced toxicity: No gaseous byproducts.
  • Atom economy: One equivalent substitutes three hydroxyl groups.

Table 3: Triphosgene vs. Phosgene Performance

ParameterTriphosgenePhosgene
Yield (%)85–9570–88
Reaction Time2–4 hours6–8 hours
ByproductsMinimalHCl, CO₂

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dichloro-2-methyl-5-pyrimidinecarboxaldehyde

Dates

Modify: 2023-08-15

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